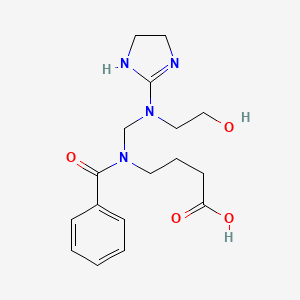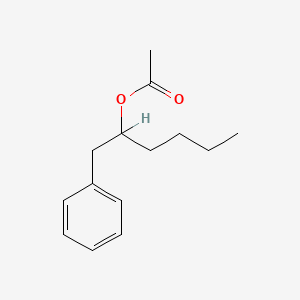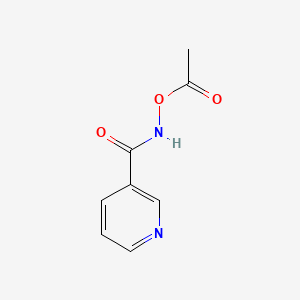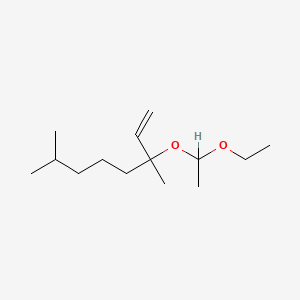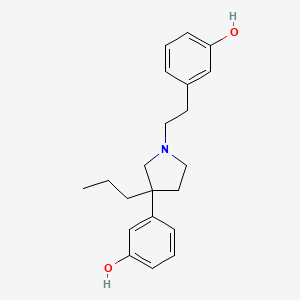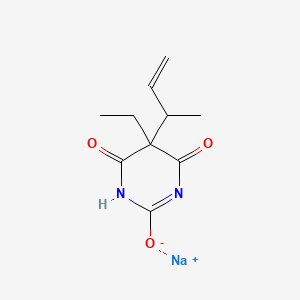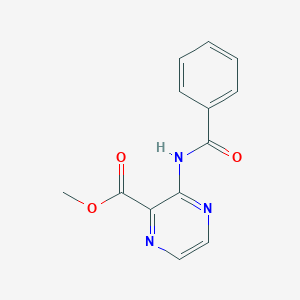
Methyl 3-benzamidopyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-benzamidopyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by a benzamido group attached to the pyrazine ring, which is further esterified with a methyl group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzamidopyrazine-2-carboxylate typically involves the acylation of 3-aminopyrazine-2-carboxamide with benzoyl chlorides. The reaction is carried out in anhydrous acetonitrile (MeCN) at 50°C for 24 hours, using pyridine as a base . This method ensures the formation of the desired product with high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-benzamidopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 3-benzamidopyrazine-2-carboxylate primarily involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the bacterial protein synthesis pathway, leading to the death of the bacterial cells.
Comparison with Similar Compounds
3-benzamidopyrazine-2-carboxamide: Shares a similar core structure but lacks the methyl ester group.
3-aminopyrazine-2-carboxamide: Another related compound with an amino group instead of the benzamido group.
Uniqueness: Methyl 3-benzamidopyrazine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
93044-39-4 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
methyl 3-benzamidopyrazine-2-carboxylate |
InChI |
InChI=1S/C13H11N3O3/c1-19-13(18)10-11(15-8-7-14-10)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17) |
InChI Key |
RZHVZEJSWYRMAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CN=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



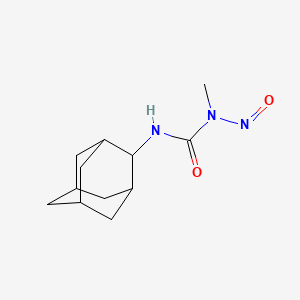

![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
